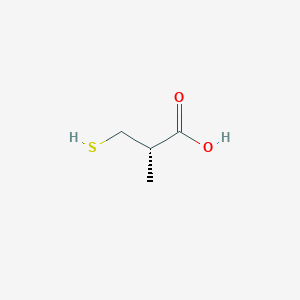

(2S)-2-methyl-3-sulfanylpropanoic acid

Description

Contextualizing (2S)-2-methyl-3-sulfanylpropanoic acid within Research Paradigms

The research landscape for this compound is multifaceted, with its applications primarily centered on its role as a chiral building block and its connection to pharmaceuticals. One of the most notable contexts for this compound is its identification as "Captopril Impurity 36". nih.gov Captopril (B1668294) is a well-known angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. The presence of this compound as a known impurity highlights its relevance in the quality control and synthesis of this important drug.

Beyond its association with pharmaceuticals, this compound has been explored as a monomer for the biosynthesis of novel polymers. In one study, a new polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], was successfully synthesized using 3-mercapto-2-methylpropionic acid as a precursor. mdpi.com This research positions the compound within the paradigm of developing advanced biomaterials with unique properties, such as rubber-like elasticity. The resulting α-methylated bio-polythioester demonstrated distinct characteristics compared to previously synthesized polythioesters, suggesting that the incorporation of this chiral monomer can significantly influence the material properties of the resulting polymer. mdpi.com

Thiol-containing compounds, in general, are recognized for their antioxidant properties due to their ability to scavenge free radicals. ontosight.ai While specific in-depth studies on the antioxidant capacity of this compound are not extensively detailed in the available literature, its structural similarity to other biologically active thiols suggests potential in this area. ontosight.ainih.gov Furthermore, the dual functionality of a carboxylic acid and a thiol group makes it a versatile intermediate in organic synthesis. ontosight.ai

Significance of Chirality in this compound Research

The use of enantiomerically pure building blocks is a cornerstone of modern drug discovery and development. The synthesis of complex chiral molecules often relies on starting materials with well-defined stereochemistry to ensure the final product has the desired therapeutic effect and avoids potential adverse effects associated with the other enantiomer. The availability of this compound as a chiral precursor allows for its incorporation into larger molecules where the specific orientation of the methyl and sulfanyl (B85325) groups is critical for biological activity.

The field of chiral separations is dedicated to the isolation of individual enantiomers from a racemic mixture. mdpi.comnih.govjackwestin.com Techniques such as chiral chromatography are employed to achieve this, underscoring the importance of obtaining enantiomerically pure compounds for research and pharmaceutical applications. The synthesis and characterization of chiral thiols and their derivatives are active areas of research, with methods being developed to determine their absolute configuration and to utilize them in stereoselective reactions. nih.govresearchgate.net

In the context of enzyme inhibition, the stereochemistry of an inhibitor is often crucial for its potency and selectivity. For instance, studies on other chiral mercapto-containing carboxylic acids have demonstrated that one enantiomer can be a significantly more effective inhibitor of a particular enzyme than the other. rsc.org While specific data for this compound is limited, the general principles of stereospecificity in enzyme-ligand interactions strongly suggest that its (2S)-configuration would be a key determinant of its biological activity.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H8O2S | nih.gov |

| Molecular Weight | 120.17 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 75172-11-1 | ontosight.ai |

| ChEMBL ID | CHEMBL123260 | ontosight.ai |

| SMILES | CC@@HC(=O)O | nih.gov |

| InChIKey | MHRDCHHESNJQIS-GSVOUGTGSA-N | nih.gov |

Research Findings on the Application of 3-mercapto-2-methylpropionic acid

| Research Area | Key Finding | Organism/System | Source |

| Biopolymer Synthesis | Utilized as a precursor for the biosynthesis of poly(3-mercapto-2-methylpropionate), a novel α-methylated bio-polythioester with rubber-like elasticity. | Engineered Escherichia coli LSBJ | mdpi.com |

| Pharmaceutical Analysis | Identified as a known impurity of Captopril (Captopril Impurity 36). | Pharmaceutical Preparations | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-methyl-3-sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3(2-7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRDCHHESNJQIS-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of 2s 2 Methyl 3 Sulfanylpropanoic Acid

Asymmetric Synthesis Approaches to Enantiopure (2S)-2-methyl-3-sulfanylpropanoic acid

The direct introduction of the chiral center at the C2 position with the desired (S)-configuration is a primary focus in the synthesis of this molecule. Various asymmetric strategies have been explored to achieve this goal with high efficiency and stereoselectivity.

Chiral Auxiliary-Mediated Synthesis of this compound

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. chemicalbook.comwikipedia.org While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in readily available literature, the principles of their application are well-established.

One common strategy involves the use of Evans oxazolidinone auxiliaries. nih.gov In a typical sequence, the chiral auxiliary is first acylated with a propionyl group. The resulting N-acyloxazolidinone can then undergo a diastereoselective alkylation or conjugate addition reaction to introduce the methyl and sulfanyl (B85325) groups or their precursors. The stereochemical outcome is dictated by the steric hindrance of the chiral auxiliary, which directs the approach of the incoming electrophile or nucleophile. Subsequent cleavage of the auxiliary, often under mild hydrolytic conditions, yields the desired enantiomerically enriched carboxylic acid. The efficiency of this approach is contingent on high diastereoselectivity in the key bond-forming step and a high-yield, racemization-free removal of the auxiliary.

Another class of chiral auxiliaries that have shown promise in asymmetric synthesis are camphor-derived auxiliaries, such as camphorsultams. wikipedia.org These have been utilized in Michael additions, a reaction type that could be adapted for the synthesis of the target molecule. wikipedia.org The general approach would involve the conjugate addition of a thiol-containing nucleophile to an α,β-unsaturated derivative of the camphorsultam-acylated propionate.

A summary of commonly used chiral auxiliaries and their potential application in the synthesis of this compound is presented in the table below.

| Chiral Auxiliary | General Approach | Key Advantages |

| Evans Oxazolidinones | Diastereoselective alkylation or aldol reaction of an N-acylated derivative. | High diastereoselectivity, well-established protocols, predictable stereochemical outcome. |

| Camphorsultams | Diastereoselective conjugate addition of a thiol to an N-enoyl derivative. | High diastereoselectivity, robust auxiliary. |

| Pseudoephedrine | Asymmetric alkylation of a pseudoephedrine amide. | Good to excellent diastereoselectivity, auxiliary is readily available. |

Asymmetric Catalysis in the Preparation of this compound

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of the desired enantiomer. For the synthesis of this compound, asymmetric hydrogenation of a suitable prochiral precursor is a viable strategy.

This would typically involve the hydrogenation of an α,β-unsaturated carboxylic acid or ester, such as 2-methyl-3-mercaptoacrylic acid or its derivative, using a chiral transition metal catalyst. Chiral phosphine ligands, such as those based on the BINAP or DuPhos frameworks, complexed with rhodium or ruthenium, are commonly employed for such transformations. The catalyst's chiral environment dictates the facial selectivity of hydrogen addition to the double bond, leading to the formation of one enantiomer in excess. The success of this method hinges on the selection of an appropriate catalyst-substrate combination to achieve high enantioselectivity and conversion.

Biocatalytic Routes for this compound Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative for the production of chiral compounds. For the synthesis of this compound, enzymatic kinetic resolution of a racemic mixture is a prominent approach.

Lipases are a class of enzymes that have been extensively used for the resolution of racemic carboxylic acids and esters. mdpi.com In a typical kinetic resolution, a lipase is used to selectively catalyze the esterification or hydrolysis of one enantiomer of racemic 2-methyl-3-sulfanylpropanoic acid or its ester derivative. This results in a mixture of the unreacted enantiomer and the product of the enzymatic reaction, which can then be separated. For example, the (R)-enantiomer might be preferentially esterified, leaving the desired (S)-enantiomer as the unreacted acid. The efficiency of this process is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). A high E value is crucial for obtaining the desired enantiomer with high enantiomeric excess.

Another potential biocatalytic route involves the use of lactate dehydrogenases (LDHs). These enzymes can catalyze the stereoselective reduction of α-keto acids. A synthetic pathway could be envisioned where 3-mercapto-2-oxopropanoic acid is reduced to this compound using a specific l-LDH. nih.gov This approach would directly yield the desired enantiomer.

Stereoselective Transformations in the Synthesis of this compound Precursors

An alternative to establishing the stereocenter directly on the final molecule is to synthesize a chiral precursor that already contains the desired stereochemistry. This precursor can then be converted to this compound through subsequent chemical transformations.

A common precursor is (S)-3-acetylthio-2-methylpropanoic acid. This compound can be synthesized from methacrylic acid and thioacetic acid. google.com The chiral center can be introduced through various asymmetric methods, including those described in section 2.1, applied to an earlier intermediate. Once the enantiomerically pure precursor is obtained, the sulfanyl group can be deprotected to yield the final product.

Enantiomeric Excess Determination Methods for this compound

Accurate determination of the enantiomeric excess (ee) is critical to validate the success of any asymmetric synthesis. The most common techniques for this purpose are chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govgcms.cz

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of this compound, a derivatization step might be necessary to improve its chromatographic behavior and interaction with the CSP. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers.

Chiral Gas Chromatography (GC): Chiral GC is another effective method for enantiomeric excess determination. gcms.cz Similar to HPLC, it utilizes a chiral stationary phase. For a carboxylic acid like this compound, derivatization to a more volatile ester, such as the methyl or ethyl ester, is typically required before analysis. The separation is based on the differential interaction of the enantiomeric derivatives with the chiral stationary phase.

Scalability Considerations for this compound Synthesis

The industrial production of this compound is closely tied to the manufacturing of Captopril (B1668294). google.com Therefore, scalability, cost-effectiveness, and process safety are of utmost importance. While academic research often focuses on novel synthetic routes with high stereoselectivity, industrial processes prioritize robustness, efficiency, and the use of readily available and inexpensive starting materials.

For large-scale production, methods that avoid stoichiometric amounts of expensive chiral auxiliaries are generally preferred. Asymmetric catalysis and biocatalysis are therefore attractive options. However, the cost and stability of the catalyst or enzyme, as well as the ease of product purification, are critical factors.

In the context of Captopril synthesis, a common industrial approach involves the reaction of L-proline with a derivative of racemic 3-mercapto-2-methylpropanoic acid, followed by a resolution step to isolate the desired diastereomer. Alternatively, the synthesis starts with an enantiomerically pure precursor of the acid. chemicalbook.com The choice of a specific manufacturing process depends on a comprehensive evaluation of economic and environmental factors. A patent for producing high-quality Captopril describes a process involving the hydrolysis of a substrate in an aqueous medium in the presence of a strong acid at elevated temperatures and low pH. google.com

Biochemical and Enzymatic Interaction Mechanisms of 2s 2 Methyl 3 Sulfanylpropanoic Acid

Enzyme Inhibition Kinetics and Mechanism by (2S)-2-methyl-3-sulfanylpropanoic acid

Information regarding the specific enzyme inhibition kinetics of this compound is not extensively detailed in current research. However, inferences can be drawn from the behavior of structurally similar molecules.

Reversible and Irreversible Inhibition Studies of this compound

There is a lack of specific studies determining whether this compound acts as a reversible or irreversible inhibitor of specific enzymes. For comparison, the broader class of thiol-containing compounds can exhibit both types of inhibition depending on the enzyme and the reaction conditions.

Characterization of Active Site Interactions with this compound

Detailed characterization of the active site interactions of this compound is not available. It is known that the sulfhydryl group of captopril (B1668294) is crucial for its binding to the zinc ion in the active site of ACE. wikipedia.org It is plausible that the sulfanyl (B85325) group of this compound would also play a key role in any potential enzyme interactions.

Specificity and Selectivity Profiling of Enzyme Targets for this compound

A comprehensive specificity and selectivity profile for this compound against a panel of enzymes is not documented in the available literature. Research on related compounds, such as (S)-2-mercapto-3-phenylpropanoic acid, has shown effective competitive inhibition of carboxypeptidase A, suggesting that propanoic acid derivatives with a sulfanyl group may have affinity for metalloproteases. rsc.org

Modulation of in vitro Biochemical Pathways by this compound

Direct studies on the modulation of in vitro biochemical pathways by this compound are scarce.

Impact of this compound on Metabolic Fluxes in Cell-Free Systems

There is no available research that specifically investigates the impact of this compound on metabolic fluxes in cell-free systems. Such studies would be valuable in understanding its potential effects on metabolic pathways independent of cellular transport and regulation.

Advanced Molecular Interaction Studies and Biophysical Characterization of 2s 2 Methyl 3 Sulfanylpropanoic Acid

Ligand-Protein Binding Thermodynamics of (2S)-2-methyl-3-sulfanylpropanoic acid

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions. mdpi.comnih.gov In a hypothetical ITC experiment, titrating this compound into a solution containing a target protein would yield a binding isotherm. This isotherm would provide crucial data on the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wur.nlnih.gov

The thermodynamic signature would reveal the nature of the binding forces. For instance, a favorable enthalpic change (negative ΔH) might suggest the formation of strong hydrogen bonds and van der Waals interactions between the sulfanyl (B85325) and carboxyl groups of the ligand and residues in the protein's binding pocket. Conversely, a dominant positive entropic change (positive ΔS) could indicate that the binding is primarily driven by the release of ordered water molecules from the binding interface.

Hypothetical ITC Data for this compound Binding to a Target Protein

| Thermodynamic Parameter | Hypothetical Value | Interpretation |

|---|---|---|

| Binding Affinity (Kd) | 5 µM | Indicates a moderate to strong interaction. |

| Stoichiometry (n) | 1.1 | Suggests a 1:1 binding model. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | Favorable enthalpic contribution, suggesting hydrogen bonding and van der Waals interactions are significant. |

| Entropy Change (TΔS) | +2.0 kcal/mol | Favorable entropic contribution, likely due to the hydrophobic effect and displacement of water molecules. |

Structural Biology Approaches to this compound-Target Complexes

X-ray Crystallography Studies of this compound Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Interactions

NMR spectroscopy is a versatile tool for studying ligand-protein interactions in solution, providing information on binding interfaces, conformational changes, and dynamics. nih.gov Techniques like chemical shift perturbation (CSP) mapping can identify the amino acid residues of a protein that are affected by the binding of this compound.

Upon addition of the ligand to a solution of an isotope-labeled protein (e.g., ¹⁵N-labeled), shifts in the positions of specific peaks in the ¹H-¹⁵N HSQC spectrum would indicate the location of the binding site. The magnitude of these shifts can correlate with the proximity of the residues to the bound ligand.

Conformational Analysis of this compound in Solution

The biological activity of a small molecule is often dictated by its conformational preferences in solution. Theoretical studies, such as ab initio conformational analysis, have been performed on structurally related compounds like 2-methyl-3-mercapto-propanamide. researchgate.net These computational methods can predict the low-energy conformations of this compound in different solvent environments.

Such analyses would likely reveal the preferred dihedral angles of the molecule's backbone and the orientation of the sulfanyl and carboxyl groups. Understanding the conformational landscape is crucial as only a subset of conformers may be active and capable of fitting into the protein's binding site. Experimental NMR techniques, such as the measurement of nuclear Overhauser effects (NOEs) and scalar coupling constants, could then be used to validate these theoretical models and determine the predominant solution conformation.

Fluorescence Spectroscopy and Surface Plasmon Resonance for this compound Binding Kinetics

Fluorescence spectroscopy and Surface Plasmon Resonance (SPR) are widely used techniques to determine the kinetics of ligand-protein interactions, including the association (kₐ) and dissociation (kd) rate constants.

In a fluorescence-based assay, changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) upon binding of this compound could be monitored. Quenching or enhancement of the fluorescence signal can be used to calculate the binding affinity.

SPR provides real-time, label-free analysis of binding events. In a typical SPR experiment, the target protein would be immobilized on a sensor chip, and a solution of this compound would be flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the association and dissociation phases of the sensorgram, the kinetic rate constants can be determined.

Hypothetical SPR Kinetic Data for this compound Binding

| Kinetic Parameter | Hypothetical Value |

|---|---|

| Association Rate Constant (kₐ) | 1.5 x 10⁵ M⁻¹s⁻¹ |

| Dissociation Rate Constant (kd) | 7.5 x 10⁻⁴ s⁻¹ |

Derivatization Strategies and Structure Activity Relationship Sar Studies of 2s 2 Methyl 3 Sulfanylpropanoic Acid Analogues

Synthesis of Functionalized Analogues and Prodrugs of (2S)-2-methyl-3-sulfanylpropanoic acid

The synthesis of functionalized analogues of this compound has been a cornerstone of research aimed at improving the potency, duration of action, and side-effect profile of the parent compound, Captopril (B1668294). A primary focus has been the synthesis of prodrugs, which are inactive or less active precursors that are metabolized in vivo to the active drug. This strategy is often employed to enhance oral bioavailability by masking polar functional groups, such as the carboxylic acid, thereby increasing lipophilicity and facilitating absorption.

One of the most notable examples of a prodrug strategy in this class of compounds is the development of Enalapril. While not a direct prodrug of Captopril, its design was a direct consequence of the knowledge gained from Captopril's structure-activity relationships. Enalapril is the ethyl ester prodrug of Enalaprilat, a dicarboxylate-containing ACE inhibitor. The esterification of one of the carboxylic acid groups in Enalaprilat significantly improves its oral absorption. nih.gov

The synthesis of ester prodrugs of Captopril itself has also been explored. By converting the carboxylic acid moiety into various esters, researchers have aimed to improve its pharmacokinetic properties. For instance, the synthesis of branched-chain ester prodrugs has been investigated to enhance transdermal delivery. researchgate.net These synthetic routes typically involve the reaction of Captopril with an appropriate alcohol in the presence of a coupling agent or the use of activated ester intermediates.

Another approach to creating functionalized analogues involves modifying the thiol group. Thiol-protected derivatives have been synthesized, which can be useful as intermediates in the preparation of optically pure stereoisomers of Captopril and its analogues. nih.gov These protected thiols can undergo fractional crystallization to separate diastereomeric mixtures, a crucial step in obtaining the desired biologically active isomer.

The table below summarizes various prodrug strategies that have been investigated for compounds containing the this compound backbone or conceptually related ACE inhibitors.

| Prodrug Strategy | Rationale | Example |

| Esterification | Increase lipophilicity and oral bioavailability by masking the polar carboxyl group. | Enalapril (ethyl ester of Enalaprilat) nih.gov |

| Thiol Protection | Facilitate purification of desired stereoisomers and serve as synthetic intermediates. | S-protected derivatives of Captopril nih.gov |

| Acyloxyalkyl Esters | Create labile esters that are rapidly cleaved in vivo to release the active drug. | Pivoxyl and proxetil esters of various drugs nih.gov |

| Alkyloxycarbonyloxyalkyl Esters | Another class of labile esters designed for efficient prodrug conversion. | 5-methyl-1,3-dioxol-2-one esters nih.gov |

Exploration of Substituent Effects on the Biochemical Activity of this compound Derivatives

The biochemical activity of this compound derivatives as ACE inhibitors is highly sensitive to structural modifications. Structure-activity relationship (SAR) studies have been pivotal in understanding the key interactions between these inhibitors and the active site of ACE.

The initial development of Captopril involved a rational drug design approach based on the structure of a peptide inhibitor isolated from snake venom. nih.gov Subsequent SAR studies revealed several critical structural features:

The Thiol Group: The sulfhydryl (-SH) group is a crucial zinc-binding moiety that coordinates with the zinc ion in the active site of ACE, leading to potent inhibition. researchgate.net Replacement of the thiol group with a carboxyl group, as in Enalaprilat, also results in potent inhibition, though it addresses some of the side effects associated with the thiol moiety, such as metallic taste and skin rashes. wikipedia.org

The Methyl Group: The (2S)-methyl group at the C2 position of the propanoic acid chain was found to significantly enhance inhibitory activity compared to the unsubstituted analogue. researchgate.netsemanticscholar.org This methyl group is believed to occupy a hydrophobic pocket in the enzyme's active site, thereby increasing binding affinity.

The Proline Moiety: The L-proline residue at the C-terminus is essential for strong binding, with its carboxyl group interacting with a cationic site on the enzyme. nih.govresearchgate.net

Further modifications to the Captopril structure have provided deeper insights into the SAR. For example, extending the side chain by replacing the methyl group with larger alkyl groups or introducing aromatic substituents can modulate potency. nih.gov The table below presents the ACE inhibitory activity (IC50 values) of Captopril and some of its analogues, illustrating the effects of various substituents.

| Compound | Modification from Captopril | ACE IC50 (nM) |

| Captopril | - | 1.7 - 20.0 nih.govaatbio.com |

| Enalaprilat | Thiol replaced by a carboxyl group and other modifications | 1.2 - 2.4 aatbio.com |

| (2-D-methylsuccinyl)-L-proline | Thiol replaced by a carboxyl group | Increased activity over succinyl-L-proline researchgate.net |

| 3-Mercaptopropanoyl-L-proline | Removal of the C2-methyl group | Reduced potency researchgate.net |

| Zofenopril | Thiol is benzoylated and proline ring is modified | Potent ACE inhibitor nih.gov |

Quantitative structure-activity relationship (QSAR) studies have also been employed to build predictive models for the ACE inhibitory activity of peptides and peptidomimetics, further refining the understanding of the structural requirements for potent inhibition. wikipedia.orgtandfonline.com

Stereochemical Requirements for Activity in this compound Analogues

The biological activity of this compound analogues is highly dependent on their stereochemistry. The ACE active site is chiral, and as such, it exhibits a high degree of stereoselectivity towards its inhibitors. For Captopril, the most potent inhibitory activity is observed with the (S,S) stereoisomer, which refers to the (S)-configuration at the 2-methyl position of the propanoic acid moiety and the (S)-configuration of the proline ring.

The synthesis of Captopril and its analogues often results in a mixture of diastereomers. The separation of these isomers is crucial for obtaining a therapeutically effective drug. The incorrect stereoisomers are significantly less active. For instance, the (R,S), (S,R), and (R,R) isomers of Captopril exhibit substantially lower ACE inhibitory potency compared to the (S,S) isomer.

This strict stereochemical requirement underscores the importance of a precise three-dimensional arrangement of the key functional groups for optimal interaction with the enzyme's active site. The carboxyl group, the amide carbonyl, and the zinc-binding thiol group must be in the correct spatial orientation to bind effectively. u-tokyo.ac.jp

The table below highlights the importance of stereochemistry by comparing the relative potencies of different stereoisomers of Captopril.

| Stereoisomer | Configuration | Relative ACE Inhibitory Potency |

| Captopril | (2S, 2'S) | 100 |

| Diastereomer 1 | (2R, 2'S) | ~1 |

| Diastereomer 2 | (2S, 2'R) | Very low |

| Diastereomer 3 | (2R, 2'R) | Very low |

The development of stereoselective synthetic methods is therefore a critical aspect of the production of these ACE inhibitors, ensuring that the final product is enriched in the most active stereoisomer.

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to design new compounds with improved properties while retaining the desired biological activity. These approaches have been instrumental in the evolution of ACE inhibitors based on the this compound template.

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a similar biological effect. A classic example in this field is the replacement of the sulfhydryl group of Captopril with a carboxyl group to yield Enalaprilat. wikipedia.org This was a strategic move to mitigate the side effects associated with the thiol moiety, such as metallic taste and skin rashes, while maintaining a potent zinc-binding function. wikipedia.org

Other bioisosteric replacements have also been explored:

Amide Bond Bioisosteres: The amide bond in the Captopril structure is crucial for its interaction with the ACE active site. Researchers have investigated replacing this bond with bioisosteres like triazoles or oxadiazoles (B1248032) to improve metabolic stability and other pharmacokinetic properties. nih.gov

Proline Ring Analogues: The proline ring plays a key role in orienting the C-terminal carboxyl group for optimal binding. Modifications to this ring, or its replacement with other heterocyclic systems, have been explored to create novel ACE inhibitors. nih.gov For instance, replacing the proline with a 4-(phenylsulfanyl)-L-proline resulted in the potent inhibitor Zofenopril. nih.gov

Scaffold hopping is a more drastic approach that involves replacing the core molecular framework (scaffold) of a drug with a structurally different one, while preserving the key pharmacophoric features required for biological activity. While Captopril's discovery was based on a peptide pharmacophore, subsequent research has led to entirely new classes of ACE inhibitors with different scaffolds. The design of new pyrrolidine (B122466) derivatives with structural similarity to Captopril has been explored to identify new mimics with potentially improved properties. semanticscholar.orgtandfonline.comresearchgate.net

The table below provides examples of bioisosteric replacements and the rationale behind them in the context of this compound-related research.

| Original Moiety | Bioisosteric Replacement | Rationale | Example |

| Thiol (-SH) | Carboxyl (-COOH) | Reduce side effects, maintain zinc binding. | Enalaprilat wikipedia.org |

| Amide (-CONH-) | 1,2,4-Oxadiazole | Improve metabolic stability. nih.gov | Experimental DPP-4 inhibitors (concept applicable to ACE inhibitors) nih.gov |

| Proline Ring | Substituted Proline Rings | Enhance potency and modify pharmacokinetic properties. | Zofenopril nih.gov |

| Amide (-CONH-) | Trifluoroethylamine (-CH(CF3)NH-) | Increase metabolic stability and maintain H-bond donor properties. u-tokyo.ac.jp | Odanacatib (Cathepsin K inhibitor, demonstrates the principle) drughunter.com |

These advanced drug design strategies continue to be employed to discover novel ACE inhibitors and other enzyme inhibitors, building upon the foundational knowledge gained from the study of this compound and its analogues.

Analytical Methodologies for the Research and Quantification of 2s 2 Methyl 3 Sulfanylpropanoic Acid

Chromatographic Separation Techniques for (2S)-2-methyl-3-sulfanylpropanoic acid and its Metabolites

Chromatography is a cornerstone for the separation and analysis of this compound and its metabolites, such as (2S)-3-(Acetylthio)-2-methylpropanoic Acid and the disulfide dimer, 3,3'-Disulfanediylbis[(2S)-2-methylpropanoic acid]. lgcstandards.com This family of techniques separates components of a mixture for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of non-volatile compounds like this compound. Reversed-phase (RP) HPLC is particularly suitable, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases.

Method parameters can be optimized to achieve efficient separation from impurities and related substances. nih.gov For instance, the mobile phase composition, typically a mixture of acidified water and an organic solvent like acetonitrile, can be adjusted to control the retention time and resolution. sielc.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength, as the compound lacks a strong chromophore. nih.gov For mass spectrometry (MS) compatible applications, volatile acids like formic acid are used to acidify the mobile phase instead of non-volatile acids like phosphoric acid. sielc.com

Table 1: Typical RP-HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile and water (pH adjusted to ~3 with formic or phosphoric acid) sielc.comnih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.0 mL/min nih.govnih.gov |

| Detection | UV at low wavelengths (e.g., 205-220 nm) nih.gov |

| Temperature | Ambient or controlled (e.g., 25 °C) nih.gov |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, this compound is a polar molecule with low volatility due to its carboxylic acid group. Therefore, direct analysis by GC is challenging. To overcome this, a derivatization step is required to convert the analyte into a more volatile and less polar form. shimadzu.com

A common derivatization strategy is esterification, which converts the carboxylic acid group into an ester, for example, a methyl ester. nih.gov Reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used for this purpose, facilitating a rapid and efficient transformation into fatty acid methyl esters (FAMEs) suitable for GC analysis. mdpi.com This approach allows for high-throughput analysis and improved chromatographic separation. mdpi.com

Table 2: General GC Parameters for Derivatized Short-Chain Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Derivatization Agent | Trimethyl sulfonium hydroxide (TMSH) or BF3-Methanol nih.govmdpi.com |

| Column | Wax-type capillary column (e.g., SH-WAX, 60 m x 0.25 mm) shimadzu.com |

| Carrier Gas | Helium or Hydrogen shimadzu.com |

| Injector Temperature | ~240 °C shimadzu.com |

| Oven Program | Temperature gradient (e.g., 80°C to 240°C) shimadzu.com |

| Detection | Mass Spectrometry (MS) or Flame Ionization Detector (FID) mdpi.com |

Since the compound exists as enantiomers, assessing its enantiomeric purity is critical. Chiral chromatography is the definitive method for separating and quantifying these mirror-image isomers. gcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

CSPs are often based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins coated or immobilized on a silica (B1680970) support. gcms.cznih.gov The choice of the specific chiral column and the mobile phase (which can be normal-phase, reversed-phase, or polar organic) is crucial for achieving baseline separation of the enantiomers. nih.govnih.gov Columns with derivatized cyclodextrins are effective for creating the necessary stereochemical selectivity to separate enantiomers. gcms.cz

Table 3: Common Chiral HPLC Separation Parameters

| Parameter | Typical Setting |

|---|---|

| Chiral Column | Polysaccharide-based (e.g., Chiralpak) or Cyclodextrin-based (e.g., Rt-βDEX) gcms.cznih.gov |

| Mobile Phase | n-Hexane/Ethanol mixtures; Acetonitrile/Methanol mixtures with additives (e.g., TFA/TEA) nih.govnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV or Mass Spectrometry (MS) |

| Temperature | Controlled, often ambient |

Spectroscopic Characterization Methods in this compound Research

Spectroscopic methods are used to elucidate the molecular structure of this compound by measuring its interaction with electromagnetic radiation.

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. For the carboxylic acid moiety, a very broad absorption band is anticipated in the range of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded dimer. A sharp, strong peak corresponding to the carbonyl (C=O) stretch should appear around 1700 cm⁻¹. docbrown.info The thiol (S-H) group typically exhibits a weak absorption band around 2550-2600 cm⁻¹, which may be masked by the broad O-H peak. The region below 1500 cm⁻¹, known as the fingerprint region, provides a unique pattern of peaks that can be used to confirm the identity of the compound. docbrown.info

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations.

Table 4: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O stretch | ~1700 (strong) |

| Thiol | S-H stretch | 2550 - 2600 (weak) |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This compound lacks extensive conjugation or aromatic rings, which are typically required for strong UV absorbance at wavelengths above 220 nm. The primary chromophores are the carboxylic acid and the thiol groups, which exhibit weak absorption at low UV wavelengths (below 220 nm). nist.gov

Consequently, UV-Vis spectroscopy is not typically used as a primary method for structural elucidation of this compound. However, it is extensively used as a detection method in HPLC analysis (HPLC-UV). nih.gov By setting the detector to a low wavelength (e.g., 205 nm), changes in the concentration of the analyte can be monitored as it elutes from the HPLC column, allowing for its quantification. nih.gov

Mass Spectrometry (MS) Applications in this compound Research

Mass spectrometry (MS) has emerged as an indispensable analytical tool in the comprehensive study of this compound. Its high sensitivity and selectivity allow for both the detailed structural characterization of its derivatives and its precise quantification in various complex sample types. The coupling of mass spectrometry with chromatographic techniques such as gas chromatography (GC) and liquid chromatography (LC) provides the necessary separation power to analyze this specific thiol compound, even when present at trace levels in intricate mixtures like food, beverages, and biological specimens.

Tandem Mass Spectrometry for Structural Elucidation of this compound Derivatives

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for elucidating the structure of molecules, including derivatives of this compound. The process involves multiple stages of mass analysis, typically including the ionization of the parent molecule, selection of a specific precursor ion, fragmentation of this ion through collision-induced dissociation (CID), and analysis of the resulting product ions. wikipedia.org The fragmentation pattern is unique to the molecule's structure and provides a veritable fingerprint for its identification.

For a volatile thiol like this compound, derivatization is a common and often necessary step prior to MS analysis. This chemical modification serves two primary purposes: to increase the volatility and thermal stability of the compound for GC-MS analysis and to introduce a specific chemical tag that can enhance ionization efficiency and direct fragmentation in a predictable manner for LC-MS analysis. nih.govpnnl.gov

Common derivatization strategies for the thiol group involve reaction with reagents such as N-substituted maleimides or active halogens. nih.gov For GC-MS analysis, silylation reagents are frequently employed to derivatize both the thiol and carboxylic acid groups, creating, for example, a trimethylsilyl (B98337) (TMS) derivative. nih.gov

The structural elucidation of a derivative of this compound by tandem mass spectrometry can be illustrated by considering its fragmentation pattern. The fragmentation pathways of the molecular ion are predictable based on the functional groups present. For instance, in the electron ionization (EI) mass spectrum of a derivatized this compound, characteristic cleavages would be expected. Alpha-cleavage next to the carbonyl group or the sulfur atom is a common fragmentation route. miamioh.edu The loss of the derivatized sulfanyl (B85325) group or the derivatized carboxyl group would produce significant fragment ions.

The table below outlines a hypothetical fragmentation pattern for a generic derivatized form of this compound, illustrating how tandem MS can provide structural information.

| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion (m/z) | Structural Information Gained |

| [M-Derivative]⁺ | Loss of the derivatizing group from the thiol | [M-SH]⁺ | Confirms the presence of the thiol group and the mass of the core molecule |

| [M]⁺ | α-cleavage with loss of the carboxyl group | [M-COOH]⁺ | Indicates the presence of the carboxylic acid functionality |

| [M]⁺ | Cleavage of the C-S bond | [C₄H₇O₂]⁺ | Provides evidence for the carbon skeleton |

| [M]⁺ | McLafferty rearrangement (if applicable to the derivative) | Varies | Can indicate the structure of the alkyl chain |

| This table is interactive. Users can sort the data by clicking on the column headers. |

By piecing together the information from these and other fragment ions, a detailed picture of the derivative's structure can be constructed. High-resolution mass spectrometry (HRMS) can further aid in this process by providing the exact mass of the precursor and fragment ions, which allows for the determination of their elemental composition.

Quantitative Mass Spectrometry for this compound in Complex Matrices

Quantitative analysis of this compound in complex matrices, such as wine or biological fluids, is most effectively achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS). nih.govfda.gov These techniques offer high selectivity and sensitivity, which are crucial for detecting and quantifying low concentrations of this compound amidst a multitude of other components. researchgate.net

A widely adopted approach for accurate quantification is the stable isotope dilution assay (SIDA). nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte, such as a deuterated or ¹³C-labeled this compound, to serve as an internal standard. Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects during ionization, thus correcting for variations in sample preparation and analysis.

The development of a quantitative LC-MS/MS method typically involves the following steps:

Sample Preparation: Extraction of this compound from the matrix, often followed by a derivatization step to improve its chromatographic and mass spectrometric properties. Derivatization with reagents like diethyl 2-methylenemalonate (EMM) can be performed under acidic conditions to stabilize the thiol. nih.govacs.org

Chromatographic Separation: The derivatized analyte is separated from other matrix components on an LC column, typically a reversed-phase column.

Mass Spectrometric Detection: The LC eluent is introduced into the mass spectrometer. The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion of the derivatized analyte is selected and fragmented, and one or more specific product ions are monitored. This highly selective detection method minimizes interference from co-eluting compounds.

The table below presents hypothetical parameters for an LC-MS/MS method for the quantification of a derivatized form of this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Derivatized this compound | e.g., 250.1 | 132.1 | 88.1 | 15 |

| Deuterated Internal Standard | e.g., 255.1 | 137.1 | 93.1 | 15 |

| This table is interactive. Users can sort the data by clicking on the column headers. |

The method is then validated to ensure its accuracy and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

The following table shows representative validation data for a hypothetical quantitative LC-MS/MS method.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/L |

| Limit of Quantification (LOQ) | 0.5 µg/L |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 90-110% |

| This table is interactive. Users can sort the data by clicking on the column headers. |

Through such robust and validated mass spectrometric methods, researchers can accurately determine the concentration of this compound in a wide array of complex samples, providing valuable insights into its occurrence and significance.

Computational and Theoretical Chemistry Investigations of 2s 2 Methyl 3 Sulfanylpropanoic Acid

Quantum Chemical Calculations on the Electronic Structure and Reactivity of (2S)-2-methyl-3-sulfanylpropanoic acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have provided significant insights into the molecular structure, electronic properties, and reactivity of this compound. These computational methods allow for the detailed analysis of the molecule's geometry, charge distribution, and reactive sites.

Studies employing DFT methods, such as B3LYP with a 6-31+G(d) basis set, have been used to optimize the geometry of the molecule in the gas phase. acs.org Such calculations are crucial for understanding the fundamental properties that govern its biological activity. For instance, the acidity and molecular structure of captopril (B1668294) have been investigated, revealing key information about its protonation states at different pH values, which is vital for its interaction with target enzymes. nih.govacs.org The molecule possesses two key sites for deprotonation: the carboxyl group (COOH) and the thiol group (SH). acs.org

The electronic structure analysis helps in identifying the regions of the molecule that are electron-rich or electron-poor, which are critical for its binding interactions. Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict the molecule's reactivity. The thiol (-SH) group, in particular, is a key functional group whose reactivity is central to the inhibitory mechanism of captopril, as it coordinates with the zinc ion in the active site of ACE. wikipedia.orgresearchgate.net

Computational studies have also explored the structural and thermodynamic properties of related molecules, providing a basis for comparison and a deeper understanding of the factors influencing stability and reactivity. researchgate.net For example, calculations on sulfonamide-Schiff base derivatives have utilized DFT to correlate computational spectra (IR, NMR) with experimental data, validating the accuracy of the theoretical models. nih.gov

Table 1: Example of Computational Methods Used in Quantum Chemical Calculations

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | 6-31+G(d) | Geometric optimization and energy calculation of a Cr(III)-captopril complex. | acs.org |

| B3LYP Functional | 6-311G+(d,p) | Quantum chemical calculations for a sulfonamide Schiff base derivative. | nih.gov |

| B3PW91 Functional | 6-311++G(d, p) | Analysis of the potential energy surface of ethyl methyl sulfone. | researchgate.net |

| wB97XD Functional | 6-311++G(2df,2pd) | High-quality thermochemical calculations. | researchgate.net |

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as this compound, and its biological targets. These methods provide a dynamic and atomic-level view of the binding process.

Molecular Docking: Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies have been extensively used to understand its binding mode within the active site of its primary target, the Angiotensin-Converting Enzyme (ACE). tandfonline.comresearchgate.net These studies confirm that the thiol group of captopril coordinates with the essential Zn(II) ion in the ACE active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, contributing to its high binding affinity. researchgate.net

Docking studies have also explored the interaction of captopril with other proteins. For example, research has shown that captopril can effectively bind to and inhibit Matrix Metalloproteinase-9 (MMP-9) and Lipocalin-2 (LCN2), proteins associated with bladder cancer. nih.gov Docking analyses identified key amino acid residues in the active pockets of these proteins that interact with captopril. nih.gov Similarly, docking studies have been used to investigate noncovalent interactions with insulin (B600854), revealing potential binding sites. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more detailed and dynamic picture of the ligand-receptor complex over time, assessing the stability of the binding pose predicted by docking. researchgate.net Simulations of captopril complexed with ACE, MMP-9, and LCN2 have been performed using software like GROMACS with force fields such as GROMOS96 or Amber. tandfonline.comnih.gov These simulations, often run for nanoseconds, calculate metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to evaluate the stability of the complex. tandfonline.comnih.govresearchgate.net Stable RMSD values for the protein-ligand complexes suggest a stable binding interaction. tandfonline.comnih.gov MD simulations have also been employed to study the conformational changes in insulin upon binding to captopril and the formation of chromium(III)-captopril complexes in aqueous solutions. acs.orgnih.gov

Table 2: Summary of Molecular Dynamics Simulation Parameters for Captopril Complexes

| System | Software | Force Field | Simulation Time | Key Findings | Reference |

|---|---|---|---|---|---|

| Captopril-MMP9 | GROMACS | GROMOS96 43a1 | 120 ns | Average RMSD of 1.1 Å, indicating stable binding. | nih.gov |

| Captopril-LCN2 | GROMACS | GROMOS96 43a1 | 120 ns | Average RMSD of 0.9 Å, indicating stable binding. | nih.gov |

| Captopril-ACE | GROMACS | Amber 99SB-ILDN | 50 ns | Average RMSD of 0.14±0.01 nm, demonstrating complex stability. | tandfonline.com |

| Captopril-Insulin | - | - | - | Captopril binding induces a wide-open conformation in insulin. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scialert.netmdpi.com For this compound, QSAR studies have been instrumental in understanding the structural requirements for ACE inhibition and in guiding the design of more potent analogues. nih.govscialert.net

The general approach involves generating a set of molecular descriptors for a series of analogues with known activities. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀). scialert.netbiointerfaceresearch.com

Key findings from QSAR studies on captopril and related ACE inhibitors include:

Importance of the Zinc-Binding Group: The thiol group is a potent zinc-binding moiety. However, its replacement with a carboxyl or phosphinyl group led to the development of other classes of ACE inhibitors, often with different side-effect profiles. nih.gov

Role of the Proline Ring: The L-proline residue is a common feature in many potent ACE inhibitors, suggesting it fits optimally into a specific pocket of the enzyme. wikipedia.orgnih.gov

Steric and Electronic Effects: Studies have shown that steric factors play a significant role. For instance, the 2-D-methyl group on the propanoyl moiety of captopril enhances its activity compared to its predecessor, 3-mercaptopropanoyl-L-proline. nih.gov Other QSAR studies on different inhibitor series have highlighted the importance of steric influence and the hydrophobic character of the molecule for enhanced ACE inhibitory activity. scialert.net

These models, once validated, can be used to predict the activity of newly designed compounds before their synthesis, thus saving time and resources in the drug discovery process. scialert.netbiointerfaceresearch.com

Table 3: Example of QSAR Model Validation Parameters

| Model Type | R² (Coefficient of Determination) | Q² (Cross-validated R²) | F-test Value | Indication | Reference |

|---|---|---|---|---|---|

| MLR | 0.76 | 0.706 | 33.35 | Good predictive ability | scialert.net |

| PLS | 0.733 (fraction of variance explained) | 0.712 | - | Good internal predictive capacity | scialert.net |

| GA-MLR | 0.66 (training set) | 0.5621 (LOO) | - | Statistically robust model | biointerfaceresearch.com |

Note: R² indicates the goodness of fit, Q² indicates the predictive power of the model, and the F-test value indicates the statistical significance of the regression model.

Prediction of Binding Affinities and Interaction Hotspots for this compound

Predicting the binding affinity—the strength of the interaction between a ligand and its target—is a central goal of computational drug design. nih.govarxiv.org For this compound, various computational methods are used to estimate its binding affinity and identify "hotspots," which are key residues in the binding site that contribute most significantly to the binding energy.

Binding Affinity Prediction:

Docking Scores: Molecular docking programs provide scoring functions that estimate the binding free energy. In a study comparing captopril to other drugs targeting ACE and MMP-9, captopril showed a high binding potential with a binding energy score of -8.2 ± 0.03 kcal/mol for ACE. nih.gov

Linear Interaction Energy (LIE): The LIE method is a more rigorous approach that uses information from MD simulations to calculate binding free energies. nih.gov It calculates the difference in the van der Waals and electrostatic interaction energies of the ligand with its surroundings between the bound and free states. While specific LIE studies on captopril were not prominently found in the initial search, this method is a standard approach for improving binding affinity predictions over simple docking scores. nih.gov

MM-PBSA/GBSA: Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) are other popular methods to calculate binding free energies from MD simulation trajectories. These were used in studies on captopril mimics to assess binding stability. tandfonline.comresearchgate.net

Interaction Hotspots: Computational analyses reveal the specific amino acid residues that form crucial interactions with the ligand. For this compound, these hotspots vary depending on the target protein:

ACE: The primary interaction is the coordination of the thiol group with the active site zinc ion. researchgate.net Additional hydrogen bonding and hydrophobic interactions with residues lining the S1, S1', and S2' pockets of the enzyme are also critical. nih.gov

MMP-9: Docking studies identified Tyr179, Pro421, and Tyr423 as key residues at the active site interacting with captopril. nih.gov

LCN2: Captopril forms hydrogen bonds with Tyr106, Lys147, and Lys156, and hydrophobic interactions with Tyr78 and Phe145 within the LCN2 active pocket. nih.gov

Insulin: Docking studies suggest noncovalent interactions with residues like Val3, Gly8, Glu17, Asn21, and Arg22. nih.gov

Identifying these hotspots is crucial for understanding the basis of binding affinity and specificity and for designing new molecules with improved or altered interaction profiles.

In Silico Design of Novel this compound Derivatives

The knowledge gained from computational studies on this compound has fueled the in silico design of novel derivatives and mimics with potentially improved properties. tandfonline.compeerscientist.com The goal is often to enhance potency, improve pharmacokinetic profiles, or reduce side effects associated with the thiol group. nih.gov

The design process typically follows several computational steps:

Substructure-based Design: New analogues are often designed by modifying the core structure of captopril. For example, researchers have designed new pyrrolidine (B122466) derivatives by replacing the carboxylic acid group with other moieties like a nitrile group or by making substitutions on the pyrrole (B145914) nitrogen. tandfonline.comresearchgate.net A key strategy has been the removal of the mercapto group to minimize potential side effects. tandfonline.com

Pharmacophore Mapping: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. A model generated from captopril might include a hydrophobic feature, a hydrogen bond acceptor, and a zinc-binding feature. New designs are then screened to see how well they match this pharmacophore. tandfonline.comresearchgate.net

Virtual Screening and Docking: A library of newly designed compounds is computationally screened against the target protein using molecular docking to predict their binding modes and rank them based on their docking scores. tandfonline.comtandfonline.com

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the designed compounds. This helps to filter out candidates that are likely to have poor pharmacokinetic profiles before they are synthesized. researchgate.netnih.gov

Molecular Dynamics: The most promising candidates from docking and ADME prediction are then subjected to MD simulations to confirm the stability of their interaction with the target protein. tandfonline.comresearchgate.net

This computational workflow has led to the identification of promising new candidates. For instance, a study designing captopril mimics identified "Compound 28" (2-Pyrrolidin-2-ylidene-N-thiomorpholin-4-ylmethyl-malonamic acid ethyl ester) as a potential drug candidate that outperformed captopril in docking scores and showed comparable stability to the reference drug lisinopril (B193118) in MD simulations. tandfonline.comresearchgate.nettandfonline.com

Future Perspectives and Emerging Research Directions for 2s 2 Methyl 3 Sulfanylpropanoic Acid

Integration of (2S)-2-methyl-3-sulfanylpropanoic acid into Advanced Chemical Biology Tools

The development of sophisticated chemical probes is crucial for dissecting complex biological processes. The inherent reactivity of the thiol group in this compound makes it an attractive scaffold for the design of novel chemical biology tools.

Future research is anticipated to focus on the derivatization of this compound to create a variety of functional probes. These could include:

Affinity-based Probes: By attaching reporter tags such as biotin (B1667282) or fluorescent dyes, derivatives of this compound can be used to identify and isolate specific protein targets. This approach, a cornerstone of chemical proteomics, allows for the unbiased discovery of molecular interactions within a complex biological system. nih.gov

Photo-cross-linking Probes: Incorporation of photo-activatable moieties would enable the covalent trapping of transient or weak interactions with target proteins directly in their native environment, providing a snapshot of the compound's binding partners.

Activity-based Probes: These probes are designed to covalently modify the active site of a specific enzyme class, providing a direct readout of enzyme activity. The thiol group of this compound could be tailored to target enzymes with reactive cysteine or serine residues in their active sites.

The successful integration of this compound into such tools will facilitate a deeper understanding of its mechanism of action and potentially uncover new therapeutic targets.

Exploration of Novel Enzyme Classes Modulated by this compound

The structural similarity of this compound to known enzyme inhibitors suggests that it may modulate the activity of various enzyme classes. A significant area of future investigation will be the systematic exploration of its enzyme inhibitory profile.

A particularly promising area of research is its potential interaction with Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in numerous pathological conditions. The thiol group is an effective zinc-binding group, a key feature of many MMP inhibitors. nih.gov For instance, the structurally related compound (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid (Captopril) is a well-known angiotensin-converting enzyme (ACE) inhibitor that utilizes its thiol group to coordinate the zinc ion in the enzyme's active site. nih.gov

Future research should, therefore, investigate the inhibitory activity of this compound and its derivatives against a panel of MMPs. Such studies could reveal selective inhibitors for specific MMP isoforms, which would be valuable as both research tools and potential therapeutic leads. nih.gov

Other potential enzyme targets could include:

Acyltransferases: These enzymes are involved in the transfer of acyl groups, and some possess reactive cysteine residues that could be targeted by thiol-containing compounds. nih.gov

Protein Tyrosine Phosphatases (PTPs): The active sites of PTPs contain a critical cysteine residue that is susceptible to modification, making them a potential target class.

Systematic screening against diverse enzyme families will be instrumental in mapping the biological activity of this compound.

Advancements in Stereocontrol for the Synthesis of this compound and its Analogues

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective synthetic methods for this compound and its analogues is paramount.

Current synthetic strategies often rely on stereospecific substitution reactions, which are effective for producing secondary thiol derivatives. beilstein-journals.org However, creating tertiary thiols and controlling the stereochemistry at the C2 position of 2-methyl-3-sulfanylpropanoic acid presents a significant challenge. beilstein-journals.orgnih.gov

Future advancements in this area are likely to come from the application of modern asymmetric synthesis methodologies:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can enable the direct and enantioselective synthesis of thiols and their precursors. nih.govacs.org This approach offers a more efficient and atom-economical alternative to traditional methods that rely on chiral auxiliaries.

Organocatalysis: Chiral small organic molecules can be used to catalyze stereoselective reactions, providing a powerful tool for the synthesis of enantiomerically pure compounds. rsc.org

Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or proteases, can be used to selectively resolve racemic mixtures of synthetic intermediates, yielding the desired (S)-enantiomer with high purity.

The development of robust and scalable stereocontrolled synthetic routes will be critical for the production of this compound and a diverse library of its analogues for structure-activity relationship (SAR) studies.

High-Throughput Screening Methodologies for this compound Derivatives

To explore the full therapeutic potential of this compound, the synthesis and screening of large libraries of its derivatives will be necessary. High-throughput screening (HTS) methodologies are essential for efficiently evaluating the biological activity of these compounds.

Given the presence of the thiol group, fluorescence-based assays are particularly well-suited for the HTS of this compound derivatives. nih.gov These assays can be designed to detect the interaction of the thiol with a target protein or to quantify the inhibition of a specific enzyme.

Examples of applicable HTS methodologies include:

Fluorescence Polarization (FP) Assays: FP assays can measure the binding of a fluorescently labeled probe (derived from the compound of interest) to a target protein. nih.gov

Förster Resonance Energy Transfer (FRET) Assays: FRET-based assays can be used to monitor conformational changes in a target protein upon binding of an inhibitor.

Thiol Quantification Assays: The reaction of the thiol group with a pro-fluorescent reagent can be used to quantify the amount of compound present or its reactivity, providing a basis for screening for inhibitors of enzymes that produce thiol-containing products. nih.govresearchgate.net

On-flow Liquid Chromatography-based Assays: These systems, which can utilize immobilized enzymes, offer an automated and efficient platform for screening compound libraries for enzyme inhibitors. frontiersin.org

The table below summarizes some of the key HTS methodologies that could be adapted for screening derivatives of this compound.

| HTS Methodology | Principle | Potential Application for this compound Derivatives |

| Fluorescence Polarization (FP) | Measures changes in the tumbling rate of a fluorescent molecule upon binding to a larger molecule. | Screening for binding to target proteins. |

| Förster Resonance Energy Transfer (FRET) | Measures the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. | Monitoring enzyme activity or protein-protein interactions. |

| Thiol Quantification Assays | Utilizes reagents that become fluorescent upon reaction with a thiol group. | Quantifying the inhibition of enzymes that produce thiol-containing products. |

| On-flow LC-based Assays | Immobilized enzyme reactors coupled with liquid chromatography for rapid inhibitor screening. | High-throughput screening for inhibitors of specific enzyme targets. |

The application of these and other innovative HTS technologies will be crucial for accelerating the discovery of novel bioactive derivatives of this compound. rsc.orgnih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-methyl-3-sulfanylpropanoic acid, and how can purity be ensured post-synthesis?

- Methodological Answer : The compound can be synthesized via asymmetric catalysis or enzymatic resolution to retain the (2S)-configuration. A thiol-protection strategy (e.g., using trityl or acetyl groups) is critical during synthesis to prevent oxidation of the sulfanyl (-SH) group. Post-synthesis, reverse-phase HPLC with a C18 column and UV detection at 254 nm is recommended for purity assessment. Confirm the absence of disulfide dimers using mass spectrometry (ESI-MS) .

Q. How can the stereochemical integrity of this compound be validated?

- Methodological Answer : Use chiral HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (90:10 v/v). Compare retention times with a racemic mixture or a known enantiomerically pure standard. Circular dichroism (CD) spectroscopy in the 190–250 nm range can also confirm the (2S)-configuration by matching the Cotton effect with reference data .

Q. What spectroscopic techniques are most effective for characterizing the thiol group in this compound?

- Methodological Answer :

- NMR : The sulfanyl proton (-SH) appears as a singlet at ~1.3 ppm in D₂O (pH 7.0). However, deuterium exchange may obscure this signal; use DMSO-d₆ for better resolution.

- FT-IR : The S-H stretch appears as a weak band at 2550–2600 cm⁻¹.

- Raman Spectroscopy : A strong peak at 2570–2580 cm⁻¹ confirms the thiol group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKa values for the sulfanyl group in aqueous vs. non-polar solvents?

- Methodological Answer : Use potentiometric titration with a glass electrode in buffered solutions (pH 2–12) to determine the thiol pKa. For non-polar solvents (e.g., DMSO), employ UV-Vis spectroscopy with pH-sensitive dyes (e.g., bromothymol blue). Discrepancies arise due to solvent polarity effects on thiol deprotonation; computational methods (DFT with B3LYP/6-31+G*) can model solvation effects .

Q. What strategies mitigate thiol oxidation during long-term stability studies?

- Methodological Answer :

- Storage : Lyophilize the compound and store under argon at -20°C.

- Additives : Include 1 mM EDTA to chelate metal ions and 0.1% (w/v) ascorbic acid as an antioxidant in aqueous solutions.

- Analysis : Monitor oxidation via LC-MS for disulfide dimer formation (mass increase of 2 Da per dimer) .

Q. How can enantiomeric excess (ee) be quantified without chiral standards?

- Methodological Answer : Use Mosher’s acid chloride for derivatization. The (2S)-enantiomer will produce distinct ¹H NMR shifts in the α-methine proton due to diastereomeric interactions. Integration of split peaks provides ee values. Alternatively, employ vibrational optical activity (VOA) techniques, which are sensitive to chirality without requiring standards .

Q. What computational approaches predict the compound’s reactivity in enzyme-binding studies?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the thiol group as a flexible residue. Parametrize the force field with AMBER for sulfur interactions. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) to target enzymes like cysteine proteases .

Data Contradiction Analysis

Q. Why do X-ray crystallography and NMR data sometimes conflict in assigning the (2S)-configuration?

- Methodological Answer : Crystal packing forces can distort bond angles, affecting X-ray results. Use high-resolution NMR (700 MHz+) with NOESY to confirm spatial proximity between the methyl group (δ 1.2 ppm) and the α-proton (δ 3.8 ppm). Cross-validate with single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.